molecular formula C22H19N3O3S2 B270128 N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Cat. No. B270128
M. Wt: 437.5 g/mol
InChI Key: YMDYXIOELATCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as MBZS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBZS is a benzimidazole derivative that contains a sulfonamide group and a thiol group.

Scientific Research Applications

N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit potent activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells. In neuroprotection, N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the protection against oxidative stress and inflammation. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments include its relatively simple synthesis method, its potent activity against various bacterial and fungal strains, and its potential applications in cancer research and neuroprotection. However, the limitations of using N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, including the development of more potent derivatives, the investigation of its potential applications in other fields such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dose and administration route for N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in vivo and to assess its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method is relatively simple, and N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been shown to exhibit potent activity against various bacterial and fungal strains. N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide has been studied for its potential applications in cancer research, neuroprotection, and antimicrobial activity, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. While there are limitations to using N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in lab experiments, there are several future directions for the study of N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, including the development of more potent derivatives and the investigation of its potential applications in other fields.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide involves the reaction of 2-methylphenylamine with 2-bromoacetic acid to form the intermediate compound, which is then reacted with 1-phenylsulfonyl-1H-benzimidazole-2-thiol to produce N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

properties

Product Name

N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O3S2/c1-16-9-5-6-12-18(16)23-21(26)15-29-22-24-19-13-7-8-14-20(19)25(22)30(27,28)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,23,26)

InChI Key

YMDYXIOELATCHV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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